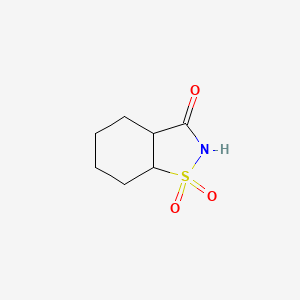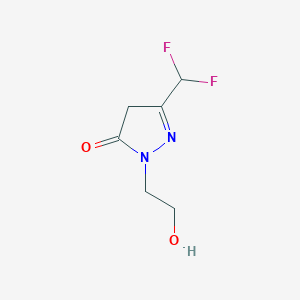
3-(difluoromethyl)-1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a difluoromethyl group and a hydroxyethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with a β-diketone. This reaction is usually carried out in an acidic medium to facilitate the cyclization process.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the pyrazolone ring or the difluoromethyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while substitution of the difluoromethyl group can introduce various functional groups.
Scientific Research Applications
3-(difluoromethyl)-1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyethyl group may facilitate interactions with hydrogen-bonding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazol-5-one
- 3-(difluoromethyl)-1-(2-methoxyethyl)-4,5-dihydro-1H-pyrazol-5-one
- 3-(difluoromethyl)-1-(2-hydroxypropyl)-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
Compared to similar compounds, 3-(difluoromethyl)-1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazol-5-one stands out due to the specific combination of the difluoromethyl and hydroxyethyl groups. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8F2N2O2 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-(2-hydroxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H8F2N2O2/c7-6(8)4-3-5(12)10(9-4)1-2-11/h6,11H,1-3H2 |
InChI Key |
SFKIYNNZYMJCFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)CCO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


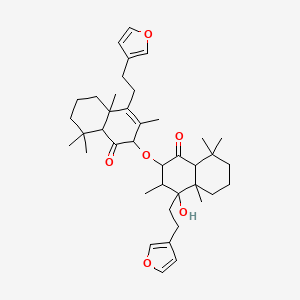
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)

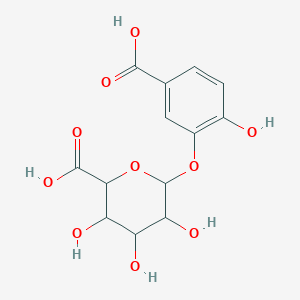
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
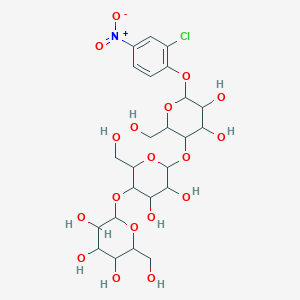
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
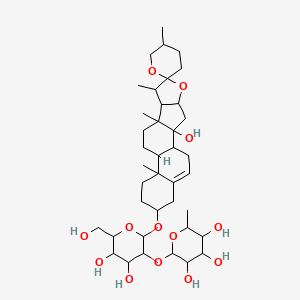
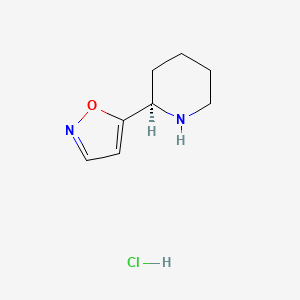

![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
